Homocholine

描述

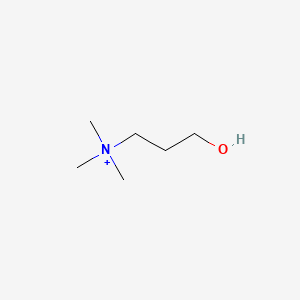

Structure

3D Structure

属性

CAS 编号 |

10238-59-2 |

|---|---|

分子式 |

C6H16NO+ |

分子量 |

118.2 g/mol |

IUPAC 名称 |

3-hydroxypropyl(trimethyl)azanium |

InChI |

InChI=1S/C6H16NO/c1-7(2,3)5-4-6-8/h8H,4-6H2,1-3H3/q+1 |

InChI 键 |

AACHVWXCVWWMSI-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CCCO |

规范 SMILES |

C[N+](C)(C)CCCO |

其他CAS编号 |

10238-59-2 |

相关CAS编号 |

6701-82-2 (chloride) |

同义词 |

3-hydroxy-N,N,N-trimethylpropanaminium 3-trimethylaminopropan-1-ol homocholine homocholine bromide homocholine chloride homocholine iodide HTMPI |

产品来源 |

United States |

Homocholine in Biochemical Research: Foundational Perspectives

Historical Trajectories in Homocholine Biochemical Investigations

While the history of choline (B1196258) dates back to the 19th century, the specific timeline of this compound's emergence is less explicitly documented. nih.govresearchgate.net Its synthesis and investigation are intrinsically linked to the broader exploration of cholinergic mechanisms that gained momentum in the mid-20th century. As researchers sought to understand the lifecycle of acetylcholine (B1216132)—a critical neurotransmitter—the use of structural analogs became a key strategy.

Early investigations into this compound likely stemmed from the desire to probe the specificity of enzymes and transport proteins involved in choline metabolism. By introducing a molecule with a subtle structural modification, scientists could assess the tolerance of these biological systems and gain insights into their active sites and mechanisms of action. A pivotal area of this early research focused on choline acetyltransferase (ChAT), the enzyme responsible for synthesizing acetylcholine from choline and acetyl-CoA. williams.edu Studies demonstrated that this compound could act as a substrate for ChAT, albeit with different kinetics than the natural substrate, choline. This finding was crucial, as it established this compound as a valuable probe for studying the activity and properties of this key enzyme in the cholinergic pathway.

Contemporary Significance of this compound in Chemical Biology

The utility of this compound in biochemical research has expanded considerably over time. Today, it serves as a sophisticated tool in chemical biology, primarily for investigating the complexities of the cholinergic system.

One of its most significant contemporary applications is as a "false" or "precursor" neurotransmitter. When introduced to a biological system, this compound can be taken up by the high-affinity choline transporter (CHT) and subsequently acetylated by choline-O-acetyltransferase (ChAT) to form acetylthis compound. nih.gov This acetylated product, however, is not functionally identical to acetylcholine. By studying the uptake, acetylation, and subsequent fate of this compound, researchers can dissect the individual steps of acetylcholine synthesis and release without the confounding factor of endogenous acetylcholine activity.

Furthermore, radiolabeled and fluorescently tagged analogs of this compound have been developed, enabling researchers to visualize and quantify the activity of cholinergic neurons and transporters. nih.gov These molecular probes are instrumental in studying the effects of various drugs and toxins on the cholinergic system and in investigating the role of cholinergic dysfunction in neurological disorders.

Recent research has also explored the metabolism of this compound in various biological systems, including brain tissue. nih.gov These studies provide valuable data on how the central nervous system processes choline analogs and contribute to our understanding of choline homeostasis in the brain. nih.gov The ability of this compound to compete with choline for transport and enzymatic conversion makes it a powerful tool for studying the dynamics of these processes in both healthy and diseased states. nih.gov

Methodological Paradigms in this compound Research

The study of this compound relies on a combination of synthetic, biochemical, and analytical techniques.

Synthesis and Analog Development: The foundation of this compound research lies in its chemical synthesis. Organic synthesis methodologies are employed to produce this compound and a variety of its derivatives, including isotopically labeled versions (e.g., with 3H or 14C) for tracer studies and analogs with fluorescent tags for imaging applications. nih.gov The synthesis of this compound analogs with altered chain lengths or functional groups allows for systematic structure-activity relationship studies, providing deeper insights into the binding pockets of cholinergic proteins.

Biochemical Assays: A cornerstone of this compound research is the use of in vitro enzymatic assays. A key example is the study of choline acetyltransferase (ChAT) activity. In these assays, purified ChAT or tissue homogenates are incubated with this compound and acetyl-CoA, and the formation of acetylthis compound is measured. nih.gov These experiments have revealed that while soluble ChAT is inhibited by this compound, the membrane-bound form of the enzyme can acetylate it, highlighting the different properties of these enzyme isoforms. nih.gov

| Substrate | Enzyme Form | Observed Activity | Reference |

|---|---|---|---|

| Choline | Soluble | Active Substrate | nih.gov |

| This compound | Soluble | Competitive Inhibitor | nih.gov |

| Choline | Membrane-Bound | Active Substrate | nih.gov |

| This compound | Membrane-Bound | Acetylated (Active Substrate) | nih.gov |

Analytical Techniques: The detection and quantification of this compound and its metabolites in complex biological matrices necessitate sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) coupled with various detection methods is a commonly used technique. nih.govthermofisher.com For instance, HPLC with radiometric detection can be used to track radiolabeled this compound and its metabolites. Mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS), offers high sensitivity and specificity for the simultaneous quantification of choline, this compound, and their acetylated forms. nih.govresearchgate.net

| Technique | Application | Advantages | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) with Radiometric Detection | Tracking radiolabeled this compound and its metabolites. | Allows for tracer studies to follow metabolic pathways. | nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Simultaneous quantification of this compound, choline, and their metabolites. | High sensitivity and specificity. | nih.govresearchgate.net |

| Enzymatic Assays | Measuring the activity of enzymes like choline acetyltransferase with this compound as a substrate. | Provides functional information about enzyme kinetics. | nih.gov |

Biochemical Pathways and Metabolic Dynamics of Homocholine

Homocholine Catabolism and Degradation Pathways

The degradation of this compound generally proceeds through sequential oxidation steps, ultimately leading to the formation of smaller molecules and the release of trimethylamine (B31210) (TMA). A key intermediate in this process is β-alanine betaine (B1666868). This catabolic route highlights the versatility of microbial metabolism in breaking down complex organic compounds.

Microorganisms, particularly those found in soil, are central to the transformation and degradation of this compound. Their enzymatic machinery facilitates the breakdown of this compound, contributing to nutrient cycling and environmental detoxification.

Several strains of Pseudomonas sp., notably strains A9 and B9b, have been isolated from soil and identified for their capacity to aerobically degrade this compound. Pseudomonas sp. strain A9, identified within the Pseudomonas putida subclade, and strain B9b, belonging to the Pseudomonas fulva subclade, demonstrate efficient this compound degradation. researchgate.net

Studies on Pseudomonas sp. strain A9 have shown that washed cells can completely degrade this compound within six hours, leading to the formation of several metabolites. researchgate.net The proposed degradation pathway involves the successive oxidation of the alcohol group of this compound to an aldehyde, trimethylaminopropionaldehyde, and then to a carboxylic acid, β-alanine betaine. Subsequently, the C-N bond of β-alanine betaine is cleaved, yielding trimethylamine and an alkyl chain, specifically 3-hydroxypropionate (B73278). researchgate.netresearchgate.netresearchgate.net Further oxidation of 3-hydroxypropionate to malonate semi-aldehyde has also been observed. researchgate.netresearchgate.net

Research has also identified key genes involved in this pathway in Pseudomonas sp. strain A9, including hcdH (this compound dehydrogenase), bABALDH (β-alanine betaine aldehyde dehydrogenase), hcdD (β-alanine betaine CoA transferase), hcdB (3-hydroxypropionate dehydrogenase), and hcdC (malonate semialdehyde dehydrogenase). researchgate.netresearchgate.net

Table 1: Key Metabolites in this compound Degradation by Pseudomonas sp. Strain A9

| Metabolite | Role in Pathway | Detection Method(s) |

| This compound | Initial substrate | - |

| Trimethylaminopropionaldehyde | Intermediate (aldehyde) | Capillary electrophoresis, FAB-MS, GC-MS researchgate.net |

| β-Alanine Betaine | Intermediate (acid) | Capillary electrophoresis, FAB-MS, GC-MS researchgate.net |

| Trimethylamine (TMA) | Major end product | Capillary electrophoresis, FAB-MS, GC-MS researchgate.net |

| 3-Hydroxypropionate | Intermediate (alkyl chain post C-N cleavage) | - researchgate.net |

| Malonate Semi-aldehyde | Further oxidation product of 3-hydroxypropionate | - researchgate.net |

Arthrobacter sp. strain E5 has been identified as a significant microorganism capable of metabolizing this compound as its sole source of carbon and nitrogen. scialert.netscialert.net This Gram-positive bacterium, isolated from soil, follows a similar degradation strategy to Pseudomonas sp. The pathway in Arthrobacter sp. strain E5 involves the sequential oxidation of the alcohol group of this compound to an aldehyde and then to an acid. scialert.netscialert.net Subsequent cleavage of the C-N bond yields trimethylamine and an alkyl chain, with β-alanine betaine serving as a crucial intermediate. scialert.netscialert.net

Resting cells of Arthrobacter sp. strain E5 have been shown to degrade this compound to near completion within six hours, with concurrent formation and metabolism of trimethylaminopropionaldehyde and β-alanine betaine. scialert.net The accumulation of trimethylamine during this compound degradation by strain E5 further confirms the cleavage of the C-N bond in β-alanine betaine. scialert.net

Table 2: Time Course of this compound Degradation by Arthrobacter sp. Strain E5

| Time (hours) | This compound Degradation | Metabolite Formation (Trimethylaminopropionaldehyde, β-Alanine Betaine) | Trimethylamine Accumulation |

| 0 | 100% | Absent | Absent |

| 6 | Near Completion | Formed and metabolized | Accumulated |

The catabolism of this compound is facilitated by specific enzymatic systems, predominantly involving NAD+-dependent dehydrogenase enzymes. researchgate.netresearchgate.netresearchgate.net These enzymes catalyze the oxidative steps crucial for breaking down the this compound molecule.

This compound dehydrogenase (hcdH) is a key enzyme in the initial steps of this compound degradation. This enzyme is an inducible, NAD+-dependent dehydrogenase that catalyzes the oxidation of this compound to trimethylaminopropionaldehyde. researchgate.netresearchgate.netresearchgate.netresearchgate.net The requirement for NAD+ as an electron acceptor underscores its role in the oxidative metabolic processes within the bacterial cell. researchgate.netresearchgate.net Detection of inducible this compound dehydrogenase activity in cell-free extracts of Pseudomonas sp. strain A9 confirms its direct involvement in the catabolic pathway. researchgate.netresearchgate.netresearchgate.net

Following the initial oxidation by this compound dehydrogenase, β-alanine betaine aldehyde dehydrogenase (bABALDH) plays a critical role in the subsequent step of this compound catabolism. This enzyme is also NAD+-dependent and is responsible for oxidizing trimethylaminopropionaldehyde to β-alanine betaine. researchgate.netresearchgate.netresearchgate.netresearchgate.net The formation of β-alanine betaine is significant not only as an intermediate in this compound degradation but also due to its known role as an osmoprotectant in various organisms, including plants and microorganisms. researchgate.netscialert.netupenn.eduoup.com The study of these enzymes and their pathways holds potential for biotechnological applications, such as enhancing stress resistance in plants by engineering efficient biosynthetic pathways for β-alanine betaine. researchgate.netresearchgate.netupenn.edu

Table 3: Key Enzymes in this compound Catabolism

| Enzyme | Substrate | Product | Cofactor | Role |

| This compound Dehydrogenase (hcdH) | This compound | Trimethylaminopropionaldehyde | NAD+ | First oxidative step, converting alcohol to aldehyde |

| β-Alanine Betaine Aldehyde Dehydrogenase (bABALDH) | Trimethylaminopropionaldehyde | β-Alanine Betaine | NAD+ | Second oxidative step, converting aldehyde to carboxylic acid |

| 3-Hydroxypropionate Dehydrogenase (hcdB) | 3-Hydroxypropionate | Malonate Semi-aldehyde | NAD+ | Further oxidation of the alkyl chain after C-N bond cleavage |

Enzymatic Systems in this compound Catabolism

β-Alanine Betaine CoA Transferase Mechanisms

The degradation of this compound in certain microorganisms, such as Pseudomonas sp. strain A9, involves a complex enzymatic cascade. A key enzyme identified in this catabolic pathway is β-alanine betaine CoA transferase. cenmed.comuni.lu This enzyme, along with others, facilitates the conversion of this compound into acetyl-CoA and trimethylamine (TMA). cenmed.comuni.lu Genomic studies have revealed that the gene encoding β-alanine betaine CoA transferase (hcdD) is part of a unique gene cluster (hcd genes) crucial for this compound degradation in Pseudomonas sp. strain A9. scitoys.com

Other Dehydrogenases in this compound Metabolism

The metabolic breakdown of this compound is heavily reliant on the activity of various NAD+-dependent dehydrogenase enzymes. scitoys.com Studies on bacterial strains like Pseudomonas sp. strain A9 have elucidated the roles of several such dehydrogenases in the sequential oxidation of this compound. cenmed.comuni.lu

Key dehydrogenases involved in this compound metabolism include:

This compound Dehydrogenase (hcdH): This enzyme initiates the degradation process by oxidizing this compound to trimethylaminopropionaldehyde. cenmed.comuni.luscitoys.com

β-Alanine Betaine Aldehyde Dehydrogenase (bABALDH): Following the initial oxidation, this enzyme catalyzes the conversion of trimethylaminopropionaldehyde into β-alanine betaine. cenmed.comuni.luscitoys.com

3-Hydroxypropionate Dehydrogenase (hcdB): Further along the pathway, 3-hydroxypropionate is oxidized to malonate semialdehyde by this NAD+-dependent enzyme. cenmed.comuni.luscitoys.com

Methylmalonate Semialdehyde Dehydrogenase (hcdC): This enzyme also plays a role in the catabolism, contributing to the complete breakdown of the carbon skeleton. cenmed.comuni.luscitoys.com

The involvement of these dehydrogenases highlights a common strategy for the microbial degradation of quaternary ammonium (B1175870) compounds, often involving sequential oxidation of alcohol groups to aldehydes and then to acids. fishersci.canih.govuni.lu

Table 1: Key Enzymes in this compound Degradation

| Enzyme Name | Gene Name | Catalyzed Reaction | Organism (Example) |

| This compound Dehydrogenase | hcdH | This compound → Trimethylaminopropionaldehyde | Pseudomonas sp. strain A9 |

| β-Alanine Betaine Aldehyde Dehydrogenase | bABALDH | Trimethylaminopropionaldehyde → β-Alanine Betaine | Pseudomonas sp. strain A9 |

| β-Alanine Betaine CoA Transferase | hcdD | Involved in β-Alanine Betaine processing | Pseudomonas sp. strain A9 |

| 3-Hydroxypropionate Dehydrogenase | hcdB | 3-Hydroxypropionate → Malonate Semialdehyde | Pseudomonas sp. strain A9 |

| Methylmalonate Semialdehyde Dehydrogenase | hcdC | Involved in further carbon skeleton breakdown | Pseudomonas sp. strain A9 |

Intermediate Metabolites and Byproducts of this compound Degradation

The microbial degradation of this compound, observed in various soil bacteria such as Rhodococcus sp. strain A2, Pseudomonas sp. strains A9 and B9b, and Arthrobacter sp. strain E5, yields several intermediate metabolites and end-products. fishersci.canih.govuni.lu

Formation of β-Alanine Betaine

A prominent intermediate metabolite in the this compound degradation pathway is β-alanine betaine (β-AB). fishersci.canih.govuni.lu Its formation occurs through the oxidation of trimethylaminopropionaldehyde, a step catalyzed by β-alanine betaine aldehyde dehydrogenase. cenmed.comuni.luscitoys.com The transient accumulation of β-AB during the degradation process indicates its role as a true intermediate rather than a dead-end product. fishersci.ca The identification of β-AB as an intermediate holds significant biotechnological potential, particularly for the genetic engineering of crop plants to enhance their osmotic stress tolerance. fishersci.canih.gov

Production of Trimethylamine and Acetyl-CoA

The complete degradation of this compound ultimately leads to the production of trimethylamine (TMA) and acetyl-CoA. cenmed.comuni.lu Trimethylamine is a major end-product, resulting from the cleavage of the C-N bond within β-alanine betaine. fishersci.canih.govuni.lu Acetyl-CoA is another significant product, particularly in the catabolism by Pseudomonas sp. strain A9. cenmed.comuni.lu This acetyl-CoA can then be channeled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle and the glyoxylate (B1226380) pathway, to generate energy and provide precursors for other biosynthetic processes. cenmed.comuni.lu Trimethylamine, being a volatile compound, is typically excluded from the bacterial cells. cenmed.comuni.lu

Table 2: Intermediate Metabolites and Byproducts of this compound Degradation

| Metabolite/Byproduct | Role in Pathway | Origin |

| Trimethylaminopropionaldehyde | Intermediate; formed by this compound oxidation | This compound degradation |

| β-Alanine Betaine | Key intermediate; formed from trimethylaminopropionaldehyde | This compound degradation |

| 3-Hydroxypropionate | Intermediate; formed after C-N bond cleavage of β-AB | Degradation of β-Alanine Betaine's carbon skeleton |

| Malonate Semialdehyde | Intermediate; formed from 3-hydroxypropionate | Degradation of β-Alanine Betaine's carbon skeleton |

| Trimethylamine (TMA) | Major end-product | Cleavage of β-Alanine Betaine C-N bond |

| Acetyl-CoA | Major end-product; energy and precursor source | Complete catabolism of this compound's carbon skeleton |

This compound Biosynthesis and Precursor Relationships

While the degradation pathways of this compound have been extensively studied, detailed information regarding its de novo biosynthesis in biological systems is less documented in the provided research. This compound itself can be synthesized and is utilized in the development of synthetic pharmaceuticals. umaryland.educenmed.com

Origins of this compound in Biological Systems

This compound is recognized as an analog of choline (B1196258), a vital nutrient involved in cell membrane function, methyl transfer, and neurotransmission. fishersci.canih.gov Its presence and metabolism have been observed in various biological contexts, notably in microbial degradation processes where it serves as a carbon and nitrogen source for certain bacteria. fishersci.canih.govuni.lu In studies involving rat brain synaptosomes, this compound is actively transported and subsequently acetylated, demonstrating its interaction with cholinergic systems. fishersci.caumaryland.edu However, the primary sources and endogenous biosynthetic pathways of this compound in higher organisms are not as clearly defined as its microbial degradation.

Synthetic Strategies and Chemical Biology of Homocholine Analogues

Design Principles for Homocholine Analogues

The design of this compound analogues often involves modifying the core structure to achieve specific pharmacological profiles, such as enhanced potency, selectivity for particular receptor subtypes, or improved pharmacokinetic properties. Key design principles include:

Mimicking Natural Ligands: Analogues are often designed to mimic the pharmacophore of natural ligands, such as acetylcholine (B1216132), while introducing structural constraints or modifications to improve binding affinity and selectivity. publish.csiro.au

Structural Diversity: A primary goal is to generate a wide range of structural diversity around the this compound motif. This includes variations in carbocyclic ring size, bridgehead substitution, nitrogen substitution, and the ester sidechain. publish.csiro.aupublish.csiro.au

Introduction of Constraints: Incorporating rigid or constrained ring systems, such as azabicyclic scaffolds, can limit conformational flexibility, which is crucial for optimizing interactions with target receptors and understanding structure-activity relationships. publish.csiro.auacs.org

Targeting Specific Receptors: Analogues are designed to selectively interact with specific neuronal receptors or transporters, such as nAChRs or high-affinity choline (B1196258) uptake (HAChU) systems, to modulate neuronal function. publish.csiro.aulatoxan.com

Chemical Synthesis of Constrained Azabicyclic this compound Analogues

The synthesis of constrained azabicyclic this compound analogues often employs efficient and versatile synthetic routes that allow for the generation of significant structural diversity. publish.csiro.au

A prominent strategy for synthesizing the azabicyclic ring scaffold of constrained this compound analogues is the double-Mannich annulation of cyclic ketones. publish.csiro.auacs.org This single-step reaction provides efficient access to a series of azabicyclic ketones, which serve as key intermediates. acs.orgnih.gov For instance, azabicyclic ketone scaffolds (e.g., structure 3) can be derived from simple cyclic ketones (e.g., 4) and N,N-bis(ethoxymethyl)alkylamines (e.g., 5) through this annulation. publish.csiro.au This method significantly expands the range of structurally related azabicyclic scaffolds available for further elaboration. publish.csiro.au

Following the generation of the core azabicyclic scaffold, structural diversity is introduced through various modifications:

Esterification: The azabicyclic ketones can be converted into acylated this compound analogues (e.g., structure 2) in two steps: reduction of the carbonyl group and subsequent esterification. publish.csiro.au

Sidechain Variation: Different ester sidechains (e.g., R3) can be appended to the scaffold. For example, acetylation with acetic anhydride (B1165640) or reaction with various carboxylic acid chlorides can yield diverse esters. publish.csiro.au

Nitrogen Substitution: The nitrogen substituent (e.g., R1) can be varied. Reductive amination, for instance, allows for the introduction of different substituents on the ring nitrogen, which may not be compatible with the initial double-Mannich annulation chemistry. publish.csiro.au This approach enables the synthesis of analogues with varying carbocyclic ring sizes, bridgehead substitutions, and nitrogen substitutions. publish.csiro.aupublish.csiro.au

Structure-Activity Relationship (SAR) Studies of this compound Analogues

SAR studies are critical for understanding how structural modifications in this compound analogues influence their biological activity, particularly their interaction with nAChRs and other neuronal targets. publish.csiro.au For constrained acylated this compound analogues, research has shown that these compounds can act as nicotinic acetylcholine receptor (nAChR) antagonists. publish.csiro.aupublish.csiro.au

Key findings from SAR studies include:

Ester Sidechain and Bridgehead Substitution: Unsubstituted acetate (B1210297) analogues (e.g., 8c and 8g) have demonstrated similar potency at both homomeric α7 receptors and heteromeric nAChRs. publish.csiro.au However, substituting the ester sidechain to yield benzoate (B1203000) analogues (e.g., 17 and 18) or modifying the bridgehead position carbons (e.g., in ligand 12c) can reduce potency at the α7 receptor by 3 to 18-fold. publish.csiro.au

Selectivity: Substitution at the bridgehead position (e.g., for ligand 12c) can lead to increased selectivity for heteromeric nAChRs over the α7 receptor (e.g., a 17-fold increase). publish.csiro.au Benzoate analogues (17 and 18) have also shown up to 5-fold increased selectivity between hetero- and homomeric receptors, and a 2–5-fold selectivity for the α3β4 receptor over the α4β2 receptor. publish.csiro.au

This data can be summarized as follows:

| Analogue Type | Modification | α7 Receptor Potency Change | Heteromeric nAChR Selectivity Change | α3β4 vs α4β2 Selectivity Change |

| Unsubstituted Acetate | - | Similar | No selectivity | No selectivity |

| Benzoate Analogue (17, 18) | Ester sidechain substitution | 3-18-fold reduction | Up to 5-fold increase | 2-5-fold increase |

| Ligand 12c | Bridgehead position carbon substitution | 3-18-fold reduction | 17-fold increase | Not specified |

Computational and Molecular Modeling Approaches for this compound Interactions

Computational and molecular modeling approaches are increasingly employed to gain insights into the interactions of this compound and its analogues with biological targets. schrodinger.com These methods provide a detailed understanding at the atomic level, complementing experimental findings. upc.edu

Common computational techniques include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (like a this compound analogue) when bound to a receptor or enzyme, allowing researchers to visualize and analyze potential binding modes and affinities. researchgate.netorientjchem.orgderpharmachemica.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecular systems, including protein-ligand complexes, over time. They can reveal the stability of interactions and conformational changes that occur upon binding. orientjchem.org

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR: These methods correlate the molecular properties and 3D structures of ligands with their observed biological activity. nih.gov By establishing mathematical relationships, QSAR models can predict the activity of new, unsynthesized analogues. nih.gov

Binding Site Analysis: Computational tools can analyze the binding pockets of receptors, identifying key residues involved in interactions with this compound analogues, such as hydrogen bonding or hydrophobic contacts. orientjchem.org

These computational methods help in rational drug design by guiding the synthesis of new analogues, interpreting SAR data, and predicting potential interactions with various biological targets, even when atomic-resolution structures of transporters are limited. nih.govdrugdesign.org

Advanced Analytical Methodologies for Homocholine Research

Chromatographic Techniques for Homocholine Detection and Quantification

Chromatographic methods are fundamental for separating this compound from complex matrices and for its subsequent detection and quantification. These techniques leverage differential affinities of compounds for stationary and mobile phases to achieve high-resolution separation.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation, identification, and quantification of various chemical compounds, including this compound ctlatesting.comteledynelabs.com. Its precision and versatility make it indispensable in pharmaceutical research, environmental monitoring, and food safety analysis teledynelabs.com.

In the context of this compound research, HPLC has been specifically employed as a robust tool for quantification. For instance, a sensitive and specific HPLC method for plasma choline (B1196258) measurement incorporates this compound as an internal standard. This application demonstrates HPLC's capability to accurately quantify target analytes by compensating for potential variations in detector response nih.gov. The method typically involves a reverse-phase column coupled with electrochemical detection, allowing for the quantitative recovery of choline and the reliable use of this compound as a reference. The linearity of such methods can extend across concentration ranges, for example, from 1 to 20 µmol/L for choline, with this compound serving a crucial role in ensuring the accuracy of the measurements nih.gov.

HPLC's general applications, such as identification, purity assessment, analysis in biological matrices, and resolution of complex mixtures, are also pertinent to this compound studies, enabling detailed characterization and monitoring of the compound in various research settings ctlatesting.comteledynelabs.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique extensively used in metabolomics for the identification and quantification of small molecular metabolites azolifesciences.comnih.gov. While this compound itself is a polar quaternary ammonium (B1175870) compound, GC-MS can be applied to its analysis, typically after appropriate chemical derivatization to enhance its volatility and thermal stability nih.govthermofisher.com.

GC-MS offers several advantages for metabolite analysis, including high chromatographic separation power, excellent peak capacity, reproducible retention times, robust quantitation, and high selectivity and sensitivity thermofisher.com. The technique involves vaporizing the sample, separating its components based on boiling points and physical properties in a capillary column, and then ionizing and separating them in a mass spectrometer based on their mass-to-charge ratio azolifesciences.com. The resulting mass spectra, which exhibit reproducible molecular fragmentation patterns, are highly compound-specific and can be compared against commercial spectral libraries (e.g., NIST, Wiley) for rapid and reliable compound identification thermofisher.comlcms.cz.

Given this compound's relevance as a compound resembling choline in cholinergic metabolisms and its incorporation into synthetic pharmaceuticals researchgate.net, GC-MS, particularly with derivatization strategies like trimethylsilylation, would be a suitable method for its analysis within complex biological matrices and for elucidating its metabolic fate. This approach allows for comprehensive profiling and identification of this compound and its related metabolites in biological systems nih.gov.

Development and Validation of Analytical Methods for Biological Matrices

The development and validation of analytical methods for quantifying this compound in biological matrices, such as plasma, urine, tissues, or cell cultures, are crucial to ensure the reliability and accuracy of research findings. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a predominant analytical method due to its high specificity, sensitivity, and throughput for determining analytes in complex biological samples chromatographyonline.comresolian.com. Gas chromatography-mass spectrometry (GC-MS) and fast atom bombardment–mass spectrometry (FAB-MS) have also been employed in studies involving this compound and its metabolites researchgate.net.

Method validation is a systematic process to confirm that an analytical procedure is suitable for its intended purpose researchgate.net. Key validation parameters for bioanalytical methods in biological matrices include accuracy, precision, sensitivity, selectivity (or specificity), linearity, recovery, matrix effect, and stability resolian.comstanford.eduresearchgate.net. For instance, a fully validated LC-MS/MS method for homocysteine in human serum demonstrated linearity of calibration curves, accuracy (5.6% deviation from nominal), precision (CV% ≤ 9.6%), and stability under various conditions, with recoveries of 91.9% and 95.9% from surrogate matrix and pooled human serum, respectively nih.gov. While this example pertains to homocysteine, the principles of validation apply similarly to this compound.

The complexity of biological matrices often presents challenges, such as matrix effects, which can detrimentally affect the accuracy, reproducibility, and sensitivity of quantitative LC-MS analysis chromatographyonline.com. Matrix effects manifest as either ionization suppression or enhancement of the analyte signal due to co-eluting interfering compounds chromatographyonline.combataviabiosciences.com. To mitigate these, methods like standard addition or the use of co-eluting internal standards are employed chromatographyonline.com.

Sensitivity in analytical methods refers to the ability to detect and quantify the analyte at low concentrations, often characterized by the Lower Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ) researchgate.netlibretexts.org. Achieving high sensitivity is particularly important when analyzing trace levels of compounds in biological samples.

Selectivity (or specificity) is the ability of a method to accurately and specifically determine the analyte of interest in the presence of other components within a complex sample matrix resolian.comresearchgate.netlibretexts.org. Biological matrices contain numerous endogenous compounds that can interfere with the detection of the target analyte. For this compound, potential interferences could include structurally similar compounds like choline or betaine (B1666868).

To address selectivity and compensate for variations during sample preparation and analysis, the use of an appropriate internal standard (IS) is highly recommended nih.govnih.gov. Stable isotope-labeled (SIL) forms of the target analyte are considered ideal internal standards for mass spectrometry-based assays, as they mimic the analyte's behavior throughout the analytical process while being distinguishable by mass nih.gov. The selection of an internal standard with similar physicochemical properties and protein binding characteristics to the analyte is crucial for accurate quantification in biological matrices nih.gov.

The assessment of matrix effects is a critical component of method validation. This can be performed by comparing the signal response of an analyte in a neat mobile phase to that in a blank matrix sample spiked post-extraction chromatographyonline.com. A significant difference in response indicates the presence of matrix effects chromatographyonline.com. For endogenous analytes where a truly blank matrix is unavailable, surrogate matrices or the method of standard additions can be utilized to minimize matrix effects nih.govbataviabiosciences.com.

Quantitative analysis of this compound has been performed in various in vitro and animal models to investigate its metabolism and interactions. In vitro models, such as cell cultures, provide a controlled environment to study cellular processes without the complexities of a whole organism nih.govupmbiomedicals.comemulatebio.comthermofisher.commdpi.com. Animal models, including mice and rats, are indispensable for understanding complex biological mechanisms and drug responses in a living system, offering insights that are difficult to obtain from human studies nih.govscantox.comnih.gov.

Research has utilized analytical methods to quantify this compound and its degradation products in bacterial cultures. For example, studies on Pseudomonas sp. strains A9 and B9b, isolated from soil, demonstrated their ability to aerobically degrade this compound. Analysis of the metabolites by capillary electrophoresis, fast atom bombardment–mass spectrometry, and gas chromatography–mass spectrometry identified trimethylamine (B31210) (TMA) as a major metabolite, alongside β-alanine betaine and trimethylaminopropionaldehyde researchgate.netresearchgate.net. This indicates a degradation pathway involving successive oxidation of the alcohol group to an aldehyde and then an acid, followed by cleavage of C-N bonds researchgate.net.

Table 1: Identified Metabolites in this compound Degradation by Pseudomonas sp. strains A9 and B9b researchgate.net

| Metabolite | Analytical Method(s) Used |

| Trimethylamine (TMA) | Capillary Electrophoresis, FAB-MS, GC-MS |

| β-alanine betaine | Capillary Electrophoresis, FAB-MS, GC-MS |

| Trimethylaminopropionaldehyde | Capillary Electrophoresis, FAB-MS, GC-MS |

Note: This table is interactive. Click on the column headers to sort.

In another context, a snapshot pharmacokinetic study in an animal model showed that a this compound congener compound (compound 9) exhibited a better pharmacokinetic profile compared to another compound (compound 3) after oral administration of 100 mg/Kg, with low levels of compound 3 observed after 24 hours fairdomhub.org. While specific quantitative values for this compound itself in this particular study were not detailed, it highlights the use of animal models for assessing the in vivo behavior of this compound-related compounds.

Table 2: Pharmacokinetic Comparison of this compound Congener (Compound 9) vs. Compound 3 (Example Data) fairdomhub.org

| Compound | Administration Route | Dose (mg/Kg) | Time Point (h) | Observed Levels (Qualitative) |

| Compound 3 | Oral | 100 | 24 | Low |

| Compound 9 | Oral | 100 | 24 | Better pharmacokinetic profile (compared to compound 3) |

Note: This table is interactive. Click on the column headers to sort.

These examples underscore the application of validated analytical methodologies to quantitatively assess this compound and its related compounds in complex biological systems, providing crucial data for understanding their metabolic fate and pharmacological properties.

Experimental Models and Methodological Approaches in Homocholine Studies

Microbial Systems for Homocholine Metabolism Research

Microorganisms, particularly bacteria, serve as powerful and genetically tractable models to dissect the metabolic pathways of choline (B1196258) and its analogs. Their rapid growth, well-defined genetic systems, and diverse metabolic capabilities make them ideal for studying the enzymatic transformations of compounds like this compound.

Bacterial Strains (Pseudomonas sp., Arthrobacter sp.) as Model Organisms

Specific bacterial genera, notably Pseudomonas and Arthrobacter, have been instrumental in elucidating the pathways of aerobic choline catabolism. researchgate.net These bacteria can utilize choline as a sole carbon and nitrogen source, breaking it down through a series of enzymatic steps.

Pseudomonas aeruginosa, an opportunistic human pathogen, metabolizes choline through oxidation to glycine betaine (B1666868), followed by demethylation to dimethylglycine (DMG), sarcosine, and finally glycine. researchgate.netnih.gov This pathway is of particular interest as the intermediates can influence the expression of virulence factors. nih.gov Studies have shown that this bacterium exhibits chemoattraction towards acetylcholine (B1216132), a molecule structurally related to choline, which is mediated by the PctD chemoreceptor. nih.gov

Arthrobacter species are also known for their ability to catabolize choline and related compounds. They possess enzymes like dimethylglycine oxidase, which is involved in the demethylation process. nih.gov The study of these organisms provides a comparative context to understand the diversity of enzymatic strategies for choline and this compound metabolism in the microbial world.

Table 1: Bacterial Species and their Role in Choline-related Metabolism Research

| Bacterial Genus | Key Metabolic Pathway Studied | Relevant Enzymes/Processes | Significance in Research |

| Pseudomonas | Aerobic choline catabolism | Choline oxidation, Glycine betaine demethylation, Dimethylglycine dehydrogenase, Sarcosine dehydrogenase | Understanding the link between choline metabolism and bacterial virulence. nih.gov |

| Arthrobacter | Choline and quaternary amine catabolism | Dimethylglycine oxidase, Sarcosine oxidase | Provides insights into alternative enzymatic mechanisms for demethylation of choline metabolites. nih.gov |

Genetic Manipulation for Pathway Elucidation

The ability to genetically manipulate bacteria is a cornerstone of metabolic pathway research. Techniques such as gene knockout and complementation studies allow researchers to identify the specific genes and enzymes responsible for each step in a metabolic pathway. nih.gov

For instance, in Pseudomonas aeruginosa, the creation of mutants lacking the genes for choline-metabolizing enzymes (ΔbetBA and ΔgbcA) was crucial in demonstrating that the inhibitory effects of a choline analog, propargylcholine, required its catabolism into an active inhibitor. nih.gov When these mutant strains were grown on dimethylglycine, the addition of propargylcholine did not inhibit their growth, confirming that the initial metabolic steps are necessary for the analog's activity. nih.gov

Similarly, in Escherichia coli, in-frame deletion mutants of the cutC and cutD genes, which encode for choline TMA lyase and its activating protein, respectively, were unable to grow on choline under anaerobic conditions. nih.gov This definitively established the essential role of these genes in anaerobic choline metabolism. nih.gov Complementation studies, where the deleted gene is reintroduced on a plasmid, can be used to restore the metabolic function, further confirming the gene's role. nih.gov These genetic approaches are invaluable for creating a detailed map of the metabolic fate of compounds like this compound and for identifying potential targets for antimicrobial strategies.

In Vitro Cell Culture Models

In vitro cell culture models provide a controlled environment to study the cellular and molecular effects of this compound in isolation from the complexities of a whole organism. These models range from simple preparations of isolated cells and tissues to more sophisticated three-dimensional (3D) cultures that better mimic the in vivo environment.

Isolated Cell and Tissue Preparations

The use of primary cells, which are isolated directly from human or animal tissue, offers a more biologically relevant model compared to immortalized cell lines. youtube.com These cells retain many of the physiological characteristics of their tissue of origin. youtube.com The process of obtaining these cells involves tissue dissociation, often using enzymatic digestion, to generate a single-cell suspension. youtube.comyoutube.com

Isolated tissue preparations, such as ileum or duodenum strips, are classic pharmacological models used to study the effects of substances on smooth muscle contraction. nih.gov For example, the dose-response curve of acetylcholine, a neurotransmitter structurally similar to this compound, has been extensively studied using isolated rat and chicken ileum to understand its contractile effects and the mechanisms of antagonists. nih.gov Such preparations could be adapted to investigate the direct physiological effects of this compound on specific tissue types.

Table 2: Examples of Isolated Cell and Tissue Preparations in Research

| Preparation Type | Example | Common Research Application |

| Primary Cells | Human Umbilical Vein Endothelial Cells (HUVEC) | Studies on endothelial function, angiogenesis, and vascular biology. thermofisher.com |

| Primary Cells | Human Epidermal Keratinocytes (HEKn) | Research on skin biology, wound healing, and toxicology. thermofisher.com |

| Isolated Tissue | Rat or Chicken Ileum | Pharmacological studies of smooth muscle contraction and neurotransmitter effects. nih.gov |

Complex In Vitro Models in Chemical Biology

To bridge the gap between traditional 2D cell culture and whole-organism studies, complex in vitro models (CIVMs) have been developed. nih.gov These models incorporate multicellular environments and 3D structures, often using bio-polymers or tissue-derived matrices, to better replicate the specific characteristics of an organ or tissue. nih.gov CIVMs can include organoids, spheroids, and "organ-on-a-chip" systems. youtube.com

These advanced models allow for the study of intercellular interactions and the influence of the microenvironment on cellular responses to chemical compounds. youtube.com For example, 3D microfluidic blood-brain barrier (BBB) chips have been created by co-culturing brain endothelial cells, pericytes, and astrocytes to model this critical biological barrier. nih.gov Such a system could be employed to investigate the ability of this compound to cross the BBB. The use of CIVMs is becoming increasingly important in toxicology and drug development for providing more physiologically relevant data without the ethical concerns of animal experimentation. nih.gov

Animal Models in Biochemical Pathway Research (Non-Clinical Focus)

Animal models are indispensable for studying the systemic effects and metabolic fate of compounds like this compound in a whole organism. nih.gov While no model perfectly recapitulates human physiology, they provide invaluable insights into complex biological processes that cannot be studied in vitro. nih.gov

Rodent models, particularly mice and rats, are the most commonly used in metabolic research due to their genetic tractability, relatively short lifespan, and well-characterized physiology. mdpi.com For instance, diet-induced animal models are frequently used to study metabolic disorders. Choline-deficient diets in rodents are established models for inducing nonalcoholic fatty liver disease (NAFLD), which allows researchers to investigate the role of choline and its metabolism in liver health and disease progression. nih.gov These models help to understand how perturbations in choline metabolism can impact lipid accumulation and liver function. nih.gov

While these models are powerful, it is crucial to select the appropriate model for the specific research question. nih.gov For example, the methionine- and choline-deficient (MCD) diet model in rodents closely resembles the histology of human nonalcoholic steatohepatitis (NASH) but fails to exhibit many of the associated metabolic abnormalities. nih.gov Therefore, its use is more appropriate for studying certain aspects of liver injury rather than the systemic metabolic syndrome. mdpi.com The study of this compound in such established models could reveal its impact on these well-defined metabolic pathways.

Rodent Models for Neurochemical Studies (Focus on Methodology)

Rodent models, particularly rats, have been instrumental in elucidating the neurochemical fate of this compound within the central nervous system. Methodologically, these studies often involve direct administration of the compound into the brain to bypass the blood-brain barrier and observe its subsequent metabolic transformations. A key technique employed is the infusion of this compound into the lateral ventricle of the rat brain. This allows for the direct introduction of the compound into the cerebrospinal fluid, facilitating its distribution within the brain parenchyma.

Following administration, a critical aspect of the methodology is the accurate measurement of this compound and its metabolites. One established method is a modified nitrogen phosphorus-gas chromatographic procedure, which is sensitive enough to detect and quantify the in vivo acetylation of this compound. For instance, after a two-hour infusion of 18 µmoles of this compound, this technique was able to quantify the resulting acetylthis compound, which was found to be 2.3 nmoles/gram, representing 0.035% of the total detected this compound nih.gov.

To investigate the specific pathways involved in this compound's metabolism, researchers may also pretreat the animals with pharmacological agents. For example, the use of hemicholinium-3, an inhibitor of the high-affinity choline uptake transporter, has been employed to assess the role of this transporter in the acetylation of this compound. While this pretreatment was shown to reduce the amount of acetylthis compound formed, the reduction was not statistically significant in one study, suggesting that other mechanisms may be involved in its uptake or acetylation nih.gov.

The preparation of brain tissue for analysis is another crucial methodological step. This typically involves the excision of the brain, including the cerebrum, cerebellum, and truncus encephali, after the experimental period. The tissue is then stored at low temperatures (e.g., -20°C) until homogenization and subsequent analysis ceon.rs. The elimination of blood from the brain tissue is a critical consideration to avoid interference from compounds present in the blood, and various washout techniques can be employed to achieve this ceon.rs.

The table below summarizes key methodological aspects of rodent-based neurochemical studies of this compound.

| Parameter | Method | Example Application |

| Animal Model | Rat (e.g., Inbred Strains) nih.gov | In vivo neurochemical studies |

| Administration Route | Infusion into the lateral ventricle nih.gov | Direct delivery to the brain |

| Analytical Technique | Nitrogen Phosphorus-Gas Chromatography nih.gov | Quantification of acetylthis compound |

| Pharmacological Tools | Hemicholinium-3 pretreatment nih.gov | Investigation of transport mechanisms |

| Tissue Preparation | Brain excision and homogenization ceon.rs | Preparation for neurochemical analysis |

Yeast Models for Metabolic Pathway Investigations

The budding yeast, Saccharomyces cerevisiae, serves as a powerful model organism for dissecting the metabolic pathways involving choline and its analogs, such as this compound. The genetic tractability of yeast allows for the creation of specific gene deletion mutants, which is a cornerstone of the methodological approach to studying its metabolic pathways. By deleting genes that encode for enzymes involved in known metabolic routes, researchers can investigate how the organism processes choline analogs and identify the pathways responsible for their metabolism.

A common methodological approach involves growing yeast strains with specific gene deletions in media supplemented with choline or a choline analog. For example, mutants with deletions in genes for enzymes like Cho2 and Opi3, which are involved in the conversion of phosphatidylethanolamine (B1630911) to phosphatidylcholine, have been used to study the interplay between different metabolic pathways frontiersin.org. The growth phenotypes of these mutants in the presence of the compound of interest can reveal its metabolic fate.

Metabolic labeling is another key technique used in yeast models. This involves providing the yeast with a labeled form of a precursor molecule and tracing its incorporation into various metabolites. While not specific to this compound in the provided sources, the methodology of using labeled choline to trace its conversion to phosphatidylcholine is well-established nih.gov. This approach could be readily adapted to study the metabolic processing of labeled this compound.

Furthermore, investigating the transport of choline analogs into the yeast cell is fundamental. S. cerevisiae expresses a high-affinity choline transporter encoded by the HNM1 gene researchgate.netnih.gov. Studies on this transporter, including the effects of its deletion or overexpression, are crucial for understanding the uptake of choline analogs. The stability and activity of the Hnm1 transporter itself can be regulated by the presence of choline, a mechanism that can be studied using techniques like fluorescence microscopy to observe the localization of GFP-tagged Hnm1 nih.gov.

The following table outlines the primary methodological approaches for investigating this compound's metabolic pathways using yeast models.

| Parameter | Method | Example Application |

| Model Organism | Saccharomyces cerevisiae | Genetic and metabolic studies |

| Genetic Approach | Gene deletion mutants (e.g., Δcho2, Δopi3) frontiersin.org | Elucidating metabolic pathways |

| Metabolic Analysis | Metabolic labeling and lipid profiling nih.gov | Tracing metabolic fate |

| Transport Studies | Analysis of choline transporter (Hnm1) function researchgate.netnih.gov | Investigating uptake mechanisms |

| Phenotypic Analysis | Growth assays in supplemented media frontiersin.org | Assessing metabolic utilization |

Future Directions and Emerging Areas in Homocholine Biochemistry

Identification of Novel Homocholine Metabolites and Pathways

The exploration of this compound metabolism has revealed intricate pathways, particularly in microbial systems, offering insights into its degradation and potential biotransformation. A notable example is the catabolic pathway elucidated in Pseudomonas sp. strain A9, where this compound is degraded through a series of enzymatic reactions. This pathway involves key enzymes such as this compound dehydrogenase, β-alaninebetaine aldehyde dehydrogenase, β-alaninebetaine CoA transferase, 3-hydroxypropionate (B73278) dehydrogenase, and methylmalonate semialdehyde dehydrogenase nih.govuni.lu. The ultimate products of this degradation are acetyl-CoA and trimethylamine (B31210) (TMA) nih.govuni.lu.

Research has further identified a unique gene cluster (hcd genes: hcdD, hcdB, hcdC, and hcdR) in Pseudomonas sp. strain A9 that is responsible for encoding these this compound-degrading enzymes uni.lu. Understanding these microbial degradation pathways is crucial not only for environmental bioremediation efforts but also for potential biotechnological applications. For instance, the study of this compound degradation enzymes may hold promise for enhancing the stress resistance of plants by introducing efficient biosynthetic pathways for β-alanine betaine (B1666868) through genetic engineering nih.gov.

Beyond microbial degradation, novel metabolites of this compound are also being discovered in other biological contexts. An intriguing finding is the isolation and identification of homoarsenocholine, a novel arsenic compound, from macrofungi of the Ramaria genus nih.govresearchgate.net. This discovery suggests that homoarsenocholine could serve as a crucial intermediate in the biotransformation mechanisms of arsenic, opening new avenues for research into arsenic detoxification and metabolism in various organisms nih.govresearchgate.net.

Interdisciplinary Approaches in this compound Chemical Biology

The field of chemical biology, which integrates principles and techniques from both chemistry and biology, is increasingly vital for unraveling the complex roles of compounds like this compound in biological systems. This interdisciplinary approach involves the design and synthesis of chemical probes and analogs to manipulate and understand biological processes at a molecular level metabolomicsworkbench.orgguidetopharmacology.orgmetabolomicsworkbench.orgresearchgate.net.

In the context of this compound, chemical biology has facilitated the development and study of its analogs to probe cholinergic systems. For example, aminocholine (B1220356) analogs of VG, including a this compound analog, have been synthesized and evaluated for their interactions with cholinesterase enzymes. Interestingly, these this compound analogs were found to stimulate acetylcholinesterase (AChE) activity, providing valuable insights into structure-activity relationships and potential modulators of cholinergic function wikipedia.org.

Furthermore, computational chemical biology approaches, such as homology modeling and molecular docking, have been instrumental in designing photoswitchable tethered ligands (PTLs) that incorporate this compound. Maleimide-azobenzene-homocholine (MAHoCh) is one such PTL designed for the optochemical control of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) wikidata.orgnih.gov. This innovative approach allows for precise light-regulated manipulation of receptor activity, offering powerful tools for neuroscience research and potential therapeutic interventions wikidata.orgnih.gov.

This compound has also found relevance in the development of novel therapeutic agents. Its incorporation into acetylcholine-antitumor lipid hybrids has led to the identification of potential anticancer agents nih.gov. This highlights how chemical modifications of choline-like structures can yield compounds with distinct pharmacological profiles, paving the way for new drug discovery efforts.

Advancements in Analytical Technologies for this compound Profiling

Accurate and sensitive analytical technologies are fundamental to advancing this compound biochemistry. Significant progress in analytical chemistry continues to enhance our ability to detect, quantify, and profile this compound and its metabolites in diverse biological and environmental samples.

One established method for this compound profiling is High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection. This technique has been successfully employed for the quantitative measurement of choline (B1196258) in plasma, where this compound is effectively utilized as an internal standard to ensure accuracy and compensate for variations in electrode response nih.gov. This demonstrates the utility of this compound itself as a reference compound in analytical methodologies.

Looking forward, advancements in mass spectrometry (MS)-based techniques, such as Ultra-High-Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC-MS/MS) and high-resolution mass spectrometry, offer unparalleled sensitivity and specificity for the detection and identification of this compound and its various metabolites nih.govresearcher.life. These technologies are crucial for comprehensive metabolomic profiling, enabling the discovery of new this compound-derived compounds and the elucidation of their precise roles in biological pathways, even at very low concentrations.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D-1H-NMR and 2D-1H,13C-heteronuclear single quantum coherence (HSQC) NMR, provides detailed structural information and quantitative analysis of metabolites researchgate.net. Applying these advanced NMR techniques to this compound research can lead to the identification of previously unknown metabolites and a deeper understanding of the subtle changes in metabolic pathways involving this compound.

Emerging analytical technologies, such as Fluorescence Lifetime Imaging (FLIM) combined with neural networks, are also poised to contribute to this compound profiling. While currently applied to identify broader cellular metabolic pathways, the principles of spatially resolved metabolic analysis could potentially be adapted to investigate the localization and dynamics of this compound and its derivatives within living cells, offering unprecedented insights into its cellular functions researchgate.net. Furthermore, the broader principles of Process Analytical Technology (PAT), which emphasizes real-time monitoring and integrated analytical tools in manufacturing, could find future applications in studying this compound in complex systems, ensuring quality and consistency in research and production escholarship.org.

常见问题

Q. How can researchers optimize this compound concentrations for kinetic studies of choline acetyltransferase (ChAT)?

- Methodological Answer : Perform substrate saturation experiments with varying this compound concentrations (0–10 mM). As shown in kinetic assays, Vmax/v increases nonlinearly with concentration (Table 1). Use Lineweaver-Burk plots to calculate Km and Vmax and confirm enzyme specificity via inhibition assays with choline .

Table 1 : this compound Concentration vs. Vmax/v in ChAT Assays

| [this compound] (mM) | Vmax/v (relative units) |

|---|---|

| 0.0 | 0.5 |

| 0.5 | 1.2 |

| 1.0 | 2.1 |

| 5.0 | 4.7 |

| 10.0 | 5.9 |

| Source: Adapted from kinetic data in |

Q. What advanced techniques validate this compound’s role as a cholinergic false transmitter?

- Methodological Answer : Employ Ca<sup>2+</sup>-dependent release assays in cat superior cervical ganglia. Measure acetylthis compound release during preganglionic nerve stimulation using radiometric labeling ([<sup>3</sup>H]-Homocholine). Confirm false transmitter activity via electrophysiological recordings of post-synaptic potentials and compare with acetylcholine controls .

Q. How can metabolomic profiling resolve uncertainties in this compound’s environmental fate?

- Methodological Answer : Combine stable isotope probing (SIP) with metagenomics to identify active degraders in soil microbiomes. Track <sup>13</sup>C-labeled this compound incorporation into microbial biomass and analyze metagenome-assembled genomes (MAGs) for putative degradation genes (e.g., hmt homologs) .

Methodological Frameworks

Q. What frameworks guide hypothesis development for this compound research?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions. For example, investigating Rhodococcus spp.’s novel degradation capability meets novelty and relevance criteria. Use PICO (Population, Intervention, Comparison, Outcome) to structure comparative studies (e.g., this compound vs. choline uptake kinetics) .

Q. How should researchers document and share this compound-related data for reproducibility?

- Methodological Answer : Adhere to Beilstein Journal guidelines: provide raw datasets (e.g., HPLC chromatograms, growth curves) as supplementary materials. Clearly label figures and tables with descriptive captions, and cite prior validation methods (e.g., NMR for compound identity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。